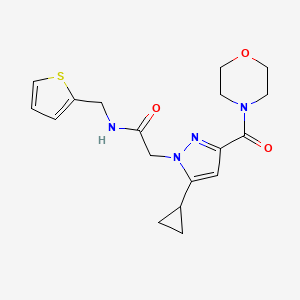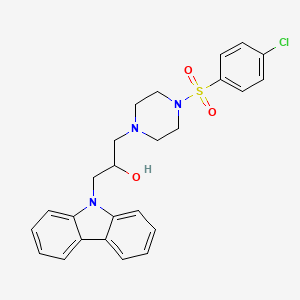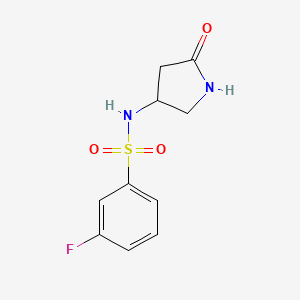
2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(thiophen-2-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(thiophen-2-ylmethyl)acetamide is a synthetic organic compound characterized by its unique structural features, incorporating functional groups like morpholine and thiophene. This combination of structures typically hints at its high potential for diverse applications in scientific research, particularly in medicinal and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(thiophen-2-ylmethyl)acetamide generally begins with the preparation of key intermediates through multi-step reactions. A commonly used synthetic route involves the following stages:
Cyclopropylation: Cyclopropyl derivatives can be synthesized via cyclopropanation reactions.
Formation of the Pyrazole Ring: This can be achieved through cyclization reactions involving hydrazines and 1,3-diketones.
Incorporation of the Morpholine-4-carbonyl Group: Typically introduced via amide coupling reactions using suitable coupling agents.
Thiophene Addition: Introduced through nucleophilic substitution or coupling reactions.
Industrial Production Methods: In an industrial setting, large-scale production focuses on optimizing yield and reducing costs. Methods like continuous flow synthesis, which enhances reaction efficiency, and the use of automated systems for precise reagent addition, are common. Strict control over reaction parameters (temperature, pressure, and solvent choice) ensures high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions: The compound is likely to undergo various types of reactions, such as:
Oxidation: Can involve reagents like potassium permanganate.
Reduction: Typically employs agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution can occur at positions adjacent to electron-withdrawing groups.
Common Reagents and Conditions:
Oxidation Reagents: Potassium permanganate, dichromate salts.
Reduction Reagents: Lithium aluminum hydride, sodium borohydride.
Substitution Conditions: Mild to moderate temperatures, polar aprotic solvents.
Major Products: These reactions can produce derivatives with modified functional groups, potentially enhancing their activity or selectivity in biological applications.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a versatile building block in organic synthesis, enabling the development of new molecules with potential pharmaceutical activity.
Biology: In biological studies, the compound may function as a probe to study cellular pathways or molecular interactions due to its diverse functional groups.
Medicine: Potential therapeutic applications, particularly in targeting specific receptors or enzymes, can be explored given the compound's structural complexity.
Industry: Its unique structural motifs make it suitable for material science applications, including the development of novel polymers or electronic materials.
Mecanismo De Acción
The compound's mechanism of action involves its interaction with specific molecular targets, which could include receptors, enzymes, or nucleic acids. Its structural features allow it to engage in various binding modes, influencing biological pathways and resulting in desired therapeutic effects.
Molecular Targets and Pathways:
Receptors: The compound may exhibit selectivity towards certain receptor subtypes.
Enzymes: It can act as an inhibitor or activator, modulating enzyme activity.
Pathways: Involvement in signaling pathways related to inflammation, cancer, or metabolic disorders is possible.
Comparación Con Compuestos Similares
2-(5-cyclopropyl-1H-pyrazol-1-yl)acetamide: Lacks the morpholine-4-carbonyl group.
2-(3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide: Missing the cyclopropyl and thiophen-2-ylmethyl groups.
N-(thiophen-2-ylmethyl)acetamide: Does not include the pyrazole and morpholine moieties.
Propiedades
IUPAC Name |
2-[5-cyclopropyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S/c23-17(19-11-14-2-1-9-26-14)12-22-16(13-3-4-13)10-15(20-22)18(24)21-5-7-25-8-6-21/h1-2,9-10,13H,3-8,11-12H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZIZOGBWAOQWRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CC(=O)NCC3=CC=CS3)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![9-ethoxy-2-(2-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2645259.png)
![5-[(3-methylphenyl)methanesulfonyl]-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine](/img/structure/B2645261.png)
![N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-ethylbutanamide](/img/structure/B2645262.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B2645263.png)
![Ethyl 2-[(benzyloxy)imino]-3-oxobutanoate](/img/structure/B2645264.png)

![2-methyl-4-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B2645268.png)




![4-benzyl-N-[3,5-bis(trifluoromethyl)phenyl]piperazine-1-carbothioamide](/img/structure/B2645279.png)
![2-[(2,5-dimethylbenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2645280.png)

